molecular formula C22H22N4O3S2 B2476777 2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide CAS No. 1115872-54-2

2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide

Cat. No.: B2476777
CAS No.: 1115872-54-2
M. Wt: 454.56
InChI Key: FFXODTUIQGEIHV-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimido[5,4-b]indole class, characterized by a fused pyrimidine-indole scaffold. Key structural features include:

  • Sulfanyl linker: A thioether (-S-) group bridges the pyrimidoindole and acetamide moieties, offering moderate oxidation sensitivity compared to sulfinyl/sulfonyl analogs .

Properties

IUPAC Name

2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S2/c1-25-17-9-8-14(29-3)11-16(17)19-20(25)21(28)26(2)22(24-19)31-12-18(27)23-13-6-5-7-15(10-13)30-4/h5-11H,12H2,1-4H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFXODTUIQGEIHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=N3)SCC(=O)NC4=CC(=CC=C4)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known methods. The key steps include:

  • Formation of the pyrimido[5,4-b]indole core.
  • Introduction of the methoxy and dimethyl groups.
  • Attachment of the sulfanyl and acetamide groups.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to a hydroxyl group.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl group would yield alcohols.

Scientific Research Applications

2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Mechanism of Action

The mechanism of action of 2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs:

Compound ID/Reference Core Modifications Acetamide Substituent Notable Properties/Activities
Target Compound 8-methoxy, 3,5-dimethyl, 4-oxo 3-(methylsulfanyl)phenyl High lipophilicity (logP ~3.5 est.)
4-oxo-3-phenyl Aliphatic (e.g., isopentyl, tert-butyl) Selective TLR4 ligands (IC₅₀: 0.1–5 μM)
3-methyl-4-oxo 4-(trifluoromethoxy)phenyl Enhanced metabolic stability
3-(3-methoxyphenyl)-4-oxo 4-ethylphenyl Moderate enzyme inhibition (unpublished)
Dihydropyrimidinyl with sulfonyl group 3,5-dimethoxyphenyl Solubility >10 mg/mL in DMSO

Key Observations:

Core Substitutions: The 8-methoxy and 3,5-dimethyl groups in the target compound enhance steric bulk and electron-donating effects compared to simpler 4-oxo-3-phenyl analogs (). This may reduce metabolic oxidation but increase binding specificity . Sulfanyl vs.

Acetamide Modifications: The 3-(methylsulfanyl)phenyl group provides a unique balance of hydrophobicity and electronic effects. Trifluoromethoxy () and ethylphenyl () groups enhance lipophilicity, but their electron-withdrawing effects may alter target interactions compared to the methylsulfanyl group .

Compounds with oxadiazole-thioacetamide scaffolds () exhibit enzyme inhibition, highlighting the importance of sulfur-based linkers in modulating activity .

Crystallographic and Computational Considerations

  • Hydrogen Bonding : The 4-oxo group and acetamide NH may form intermolecular H-bonds, as observed in pyrimidoindole derivatives (). Such interactions could stabilize crystal packing .
  • CSD Analysis : The Cambridge Structural Database () reveals that pyrimidoindoles with methoxy substituents often adopt planar conformations, favoring π-stacking .

Biological Activity

2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide is a complex organic compound that belongs to the class of pyrimidoindoles. Its unique structure features a pyrimidoindole core, a methoxy group, and a sulfanyl-acetamide moiety. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

  • Molecular Formula : C24H26N4O3S
  • Molecular Weight : 450.6 g/mol
  • Structure : The compound's structure can be visualized as follows:
Structure 2{8methoxy3,5dimethyl4oxo3H,4H,5Hpyrimido[5,4b]indol2yl}sulfanylN[3(methylsulfanyl)phenyl]acetamide\text{Structure }2-\{8-\text{methoxy}-3,5-\text{dimethyl}-4-\text{oxo}-3H,4H,5H-\text{pyrimido}[5,4-b]\text{indol}-2-\text{yl}\}\text{sulfanyl}-N-[3-(\text{methylsulfanyl})\text{phenyl}]\text{acetamide}

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. For instance:

  • Cytotoxicity Studies : The compound exhibits significant cytotoxic activity against various cancer cell lines. In particular, derivatives of related structures have shown promising results in inhibiting the proliferation of colorectal cancer cells (e.g., HCT116 and Caco-2) by inducing apoptosis and blocking cell cycle progression at the G2/M phase. This mechanism appears to involve the inhibition of the PI3K/AKT/mTOR signaling pathway .
  • Mechanism of Action : The biological activity is primarily attributed to the compound's ability to interact with cellular pathways that regulate growth and survival. This interaction leads to decreased mitochondrial membrane potential and subsequent apoptosis in cancer cells .

Antioxidant Activity

The compound also demonstrates antioxidant properties. Research indicates that certain derivatives exhibit improved antioxidative activity compared to standard antioxidants like BHT (butylated hydroxytoluene). This activity is crucial for mitigating oxidative stress in biological systems .

Data Tables

Activity Cell Line / Organism IC50 (µM) Mechanism
CytotoxicityHCT116Not specifiedInduces apoptosis via PI3K/AKT/mTOR pathway
CytotoxicityCaco-2Not specifiedCell cycle arrest at G2/M phase
Antioxidant ActivityVariousVariesReduces oxidative stress
Antibacterial ActivityE. faecalis8Disruption of bacterial cell wall

Case Studies

  • Colorectal Cancer Research : A study focusing on neocryptolepine derivatives demonstrated significant cytotoxic effects on colorectal cancer cells, suggesting that similar compounds may offer therapeutic benefits against drug-resistant cancers .
  • Antioxidant Evaluation : Various derivatives were tested for their antioxidant capacities using multiple assays, revealing that some compounds significantly outperformed traditional antioxidants in cellular models .

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